4-bromo-N-(tert-butyl)-2-nitroaniline
Overview
Description
4-Bromo-N-(tert-butyl)-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a tert-butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group at the 2-position. This is followed by the alkylation of the amino group with tert-butyl bromide to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the alkylation step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(tert-butyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 4-Bromo-N-(tert-butyl)-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4-Bromo-N-(tert-butyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for drug development.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound and its derivatives are used in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tert-butyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The tert-butyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(tert-butyl)benzamide: Similar structure but with a benzamide group instead of a nitro group.
4-Bromo-2-nitroaniline: Lacks the tert-butyl group, which affects its reactivity and applications.
4-Bromo-N-(tert-butyl)-3-methoxybenzamide:
Uniqueness
4-Bromo-N-(tert-butyl)-2-nitroaniline is unique due to the combination of the bromine, nitro, and tert-butyl groups on the aniline ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. The presence of the tert-butyl group enhances its stability and modifies its interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135351-95-9 | |
Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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